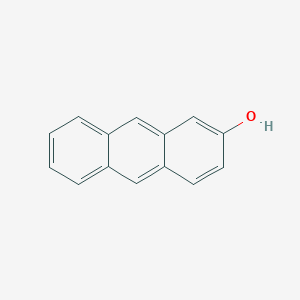

anthracen-2-ol

Descripción general

Descripción

2-Hydroxyanthracene, also known as 2-hydroxy-9,10-anthraquinone, is a naturally occurring organic compound. It is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Hydroxyanthracene can be synthesized through various methods. One common method involves the dimerization of 2-hydroxyanthracene using catalysts such as manganese iodide (MnI2). This reaction typically requires a 5 mol% catalyst and yields 2,2′-dihydroxy-1,1′-bianthracene in 74% yield .

Industrial Production Methods: Industrial production methods for 2-hydroxyanthracene are not extensively documented. the synthesis methods used in laboratory settings can be scaled up for industrial applications, involving similar catalysts and reaction conditions.

Análisis De Reacciones Químicas

Types of Reactions: 2-Hydroxyanthracene undergoes various chemical reactions, including:

Oxidation: It can be oxidized by a chromium(III)-superoxo complex, leading to the formation of anthraquinone.

Dimerization: Catalyzed by MnI2, resulting in the formation of 2,2′-dihydroxy-1,1′-bianthracene.

Photocyclodimerization: In the presence of a chiral hydrogen-bonding template, cyclodextrin, and serum albumin, 2-hydroxyanthracene can form stereoisomeric [4 + 4]-cyclodimers.

Common Reagents and Conditions:

Oxidation: Chromium(III)-superoxo complex and triflic acid (HOTf).

Dimerization: MnI2 catalyst.

Photocyclodimerization: Chiral hydrogen-bonding template, cyclodextrin, and serum albumin.

Major Products:

Anthraquinone: Formed through oxidation.

2,2′-Dihydroxy-1,1′-bianthracene: Formed through dimerization.

Stereoisomeric [4 + 4]-cyclodimers: Formed through photocyclodimerization.

Aplicaciones Científicas De Investigación

Fluorescent Probes and Sensors

Fluorescence Properties:

Anthracen-2-ol exhibits remarkable photoluminescence properties, making it an effective fluorescent probe. Its ability to absorb light in the near-UV region and emit fluorescence allows for the development of sensitive detection methods. The anthracene nucleus can intercalate into DNA structures, facilitating studies on DNA binding and damage mechanisms .

Applications in Sensing:

- Chemical Sensors: this compound derivatives have been utilized in fluorescence-based sensors for detecting metal ions and anions. For instance, anthracene-based sensors have shown high sensitivity to fluoride ions through specific interactions that enhance fluorescence .

- Biological Sensors: The compound's fluorescence properties enable its use in biosensors for monitoring biological interactions, such as ligand binding to DNA. The fluorescence quenching observed upon DNA binding is leveraged for quantitative analysis .

Medicinal Chemistry

Anticancer Properties:

this compound and its derivatives have been explored as potential anticancer agents due to their ability to intercalate into DNA and induce strand breaks. The structure-activity relationship studies indicate that modifications to the anthracene core can enhance biological activity against cancer cells. Compounds featuring anthracene moieties have shown promising results in preclinical trials targeting various cancer types .

Drug Delivery Systems:

The incorporation of anthracene derivatives into polymeric drug delivery systems has been investigated. Poly(2-oxazoline) functionalized with anthracene units has demonstrated enhanced drug encapsulation efficiency and controlled release profiles, making it suitable for targeted therapy applications .

Material Science

Organic Light Emitting Diodes (OLEDs):

this compound is a key component in the fabrication of OLEDs due to its high luminescence efficiency and thermal stability. Research has shown that incorporating anthracene derivatives into OLED structures improves device performance by enhancing charge transport and light emission characteristics .

Photonic Devices:

The unique optical properties of anthracene derivatives make them suitable for use in photonic devices. They are employed in applications ranging from optical switches to sensors due to their ability to undergo photochemical reactions upon light exposure .

Environmental Applications

Pollutant Detection:

this compound has been applied in environmental monitoring, particularly for detecting pollutants such as heavy metals in water sources. Its sensitivity to specific ions allows for the development of effective chemosensors that can provide real-time data on water quality .

Case Studies

Mecanismo De Acción

The mechanism of action of 2-hydroxyanthracene involves its binding to DNA, leading to the generation of reactive oxygen species (ROS). These ROS cause DNA damage and trigger apoptosis in cells . This mechanism is particularly relevant in its potential use as an anticancer agent.

Comparación Con Compuestos Similares

9-Phenanthrol: Another hydroxylated polycyclic aromatic hydrocarbon with similar applications in biocatalytic oxidation.

Anthraquinone: A closely related compound formed through the oxidation of 2-hydroxyanthracene.

Uniqueness: 2-Hydroxyanthracene is unique due to its ability to form various stereoisomeric cyclodimers through photocyclodimerization . Its versatile applications in different scientific fields also highlight its uniqueness compared to other similar compounds.

Actividad Biológica

3-(2,2,3,3-tetrafluoropropoxy)-1,2-epoxypropane, commonly referred to as TFP-epoxide, is a fluorinated compound with diverse applications in industrial chemistry and materials science. Its unique structure imparts specific biological activities that are crucial for understanding its environmental impact and potential toxicity. This article explores the biological activity of TFP-epoxide through various studies and data analyses.

- CAS Number : 19932-26-4

- Molecular Formula : C6H8F4O2

- Molecular Weight : 188.12 g/mol

- Density : 1.327 g/mL at 25 °C

- Boiling Point : 50 °C (at 4 mm Hg)

Biological Activity Overview

The biological activity of TFP-epoxide is primarily evaluated through its toxicological effects on aquatic organisms and potential endocrine disruption. Studies have shown varying degrees of toxicity associated with fluorinated compounds, particularly in the context of developmental and reproductive health.

Toxicological Studies

- Zebrafish Model : A significant study employed zebrafish as a model organism to assess the developmental toxicity of various per- and polyfluoroalkyl substances (PFAS), including TFP-epoxide. The concentration-response relationship indicated that exposure to TFP-epoxide resulted in notable mortality rates and morphological deformities in embryos at concentrations as low as 10 µM .

- Cell Viability Assays : In vitro assays using human cell lines demonstrated that TFP-epoxide affects cell viability and proliferation. The compound exhibited cytotoxicity with an IC50 value of approximately 20 µM, highlighting its potential as a hazardous substance in biological systems .

The mechanism by which TFP-epoxide exerts its biological effects is not fully elucidated; however, its structural characteristics suggest that it may interact with cellular membranes and disrupt normal cellular functions. The presence of fluorine atoms in the compound is believed to enhance lipophilicity, potentially leading to bioaccumulation and prolonged exposure effects.

Case Studies

| Study | Organism | Findings |

|---|---|---|

| Chen et al., 2024 | Zebrafish | Induced developmental toxicity; significant mortality at concentrations ≥10 µM. |

| Gaballah et al., 2020 | Human Cell Lines | Cytotoxic effects observed; IC50 = 20 µM indicating potential for adverse health effects. |

| Liu et al., 2023 | Aquatic Invertebrates | Demonstrated endocrine disruption at environmentally relevant concentrations. |

Environmental Impact

The persistence of TFP-epoxide in aquatic environments raises concerns about its long-term ecological effects. Studies indicate that fluorinated compounds can accumulate in the food chain, leading to higher concentrations in predators . Furthermore, the potential for endocrine disruption poses risks not only to aquatic life but also to human health through contaminated water sources.

Propiedades

IUPAC Name |

anthracen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O/c15-14-6-5-12-7-10-3-1-2-4-11(10)8-13(12)9-14/h1-9,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQBWUVWMUXGILF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C3C=C(C=CC3=CC2=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50210192 | |

| Record name | 2-Anthracenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50210192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

613-14-9 | |

| Record name | 2-Hydroxyanthracene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=613-14-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Anthrol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxyanthracene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229384 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Anthracenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50210192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ANTHROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A1C592Z5Y5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.